molecular formula C16H16N4O8S2 B14434153 Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- CAS No. 80303-91-9

Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-

Cat. No.: B14434153
CAS No.: 80303-91-9
M. Wt: 456.5 g/mol
InChI Key: BNRSIRFDVAGMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₁₈H₁₆N₄O₈S₂ (calculated based on substituents), with a molecular weight of 504.47 g/mol. The compound’s structure imparts electron-withdrawing properties due to the nitro groups, influencing its reactivity, solubility, and biological activity.

Properties

CAS No.

80303-91-9

Molecular Formula

C16H16N4O8S2

Molecular Weight

456.5 g/mol

IUPAC Name

1,4-bis[(3-nitrophenyl)sulfonyl]piperazine

InChI

InChI=1S/C16H16N4O8S2/c21-19(22)13-3-1-5-15(11-13)29(25,26)17-7-9-18(10-8-17)30(27,28)16-6-2-4-14(12-16)20(23)24/h1-6,11-12H,7-10H2

InChI Key

BNRSIRFDVAGMLK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For example, the reduction of the nitro groups in the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding amine derivatives .

Scientific Research Applications

Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an inhibitor of certain enzymes and receptors. In medicine, piperazine derivatives are explored for their potential therapeutic effects, including their use as antiparasitic agents . Additionally, this compound is used in the development of new materials and catalysts in the industrial sector .

Mechanism of Action

The mechanism of action of piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to exert their effects by paralyzing parasites, which allows the host body to expel the invasive organisms. This action is mediated by blocking acetylcholine at the myoneural junction and acting as an agonist on the inhibitory GABA (γ-aminobutyric acid) receptor . This neuromuscular effect is crucial for its antiparasitic activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s nitro-sulfonyl substituents distinguish it from other piperazine derivatives. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1,4-Bis(4-fluorophenylsulfonyl)piperazine Two 4-fluorophenylsulfonyl groups C₁₆H₁₄F₂N₂O₄S₂ 416.42 DPP-4 inhibition (19–30% at 100 µM); hypoglycemic agent in diabetic mice
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine Benzhydryl and 4-nitrophenylsulfonyl C₂₃H₂₃N₃O₄S 453.51 Structural analog with bulky aromatic groups; potential CNS activity
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Dithiolone and chloro groups C₁₀H₈Cl₂N₂O₂S₄ 395.36 Selective synthesis for pharmacological applications
1,4-Bis(3-aminopropyl)piperazine 3-Aminopropyl chains C₁₀H₂₄N₄ 200.33 Antimalarial activity; targets cytosolic aminopeptidase Pfa-M1

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance thermal stability and influence binding to enzymatic targets (e.g., DPP-4 ).
  • Bulkier substituents (e.g., benzhydryl) may reduce solubility but improve CNS penetration .
  • Dithiolone and chloro groups confer redox activity, useful in anticancer applications .
Antimicrobial and Anticancer Activity
  • Thiadiazole-linked piperazines (e.g., C₂₀H₁₆N₈O₄S₄, MW 428.4) showed variable antimicrobial activity depending on substituents. The 3-nitrophenylsulfonyl derivative’s nitro groups may enhance antibacterial potency via increased electrophilicity .
  • Anticancer derivatives: 1,4-Disubstituted piperazines with phenylpiperazinyl groups (e.g., 4-phenylpiperazin-1-yl) exhibit IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines. The nitro groups in the target compound could similarly enhance DNA intercalation or topoisomerase inhibition . In contrast, bis[3-(amino-dithiocarboxy)propionyl] piperazines showed 44–90% inhibition of HL-60 cells at 10 µM, suggesting sulfur-containing groups improve cytotoxicity .
Enzymatic Inhibition
  • DPP-4 inhibition : Sulfonyl piperazines like 1,4-bis(4-fluorophenylsulfonyl)piperazine bind to DPP-4 via H-bonds with residues R125, E205, and Y662. The target compound’s nitro groups may alter binding affinity or selectivity .

Thermal and Chemical Stability

  • Selenogallate frameworks: Piperazine derivatives like [bappH₂][Ga₂Se₄] (bapp = 1,4-bis(3-aminopropyl)piperazine) degrade at 250°C, while metal-coordinated analogs (e.g., [Mn(en)₃][Ga₂Se₅]) are stable up to 300°C . The target compound’s sulfonyl groups likely enhance thermal stability compared to amine-terminated derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.